7-Azaspiro[3.5]nonane-7-carbonyl chloride
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Overview
Description
7-Azaspiro[3.5]nonane-7-carbonyl chloride is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 7-Azaspiro[3.5]nonane-7-carbonyl chloride typically involves the reaction of 7-Azaspiro[3.5]nonane with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane (CH2Cl2) to facilitate the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring the complete conversion of the starting material to the desired product.
Chemical Reactions Analysis
7-Azaspiro[3.5]nonane-7-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 7-Azaspiro[3.5]nonane-7-carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Azaspiro[3.5]nonane-7-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Azaspiro[3.5]nonane-7-carbonyl chloride is primarily related to its reactivity as a carbonyl chloride. It can act as an acylating agent, transferring its carbonyl group to nucleophiles. This reactivity is utilized in the synthesis of various derivatives, which may interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways involved depend on the structure of the derivative compounds formed from this compound .
Comparison with Similar Compounds
Similar compounds to 7-Azaspiro[3.5]nonane-7-carbonyl chloride include other spirocyclic carbonyl chlorides and azaspiro compounds. Some examples are:
7-Azaspiro[3.5]nonane-7-carboxylic acid: This compound is a hydrolysis product of this compound and shares a similar spirocyclic structure.
Spiro[4.5]decane-7-carbonyl chloride: Another spirocyclic carbonyl chloride with a different ring size, used in similar synthetic applications.
1-Azaspiro[4.4]nonane-1-carbonyl chloride:
The uniqueness of this compound lies in its specific ring structure and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
7-azaspiro[3.5]nonane-7-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c10-8(12)11-6-4-9(5-7-11)2-1-3-9/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPNSBOPZVTDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(CC2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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